molecular formula C12H10BrN3O3 B11432509 Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- CAS No. 57338-58-6

Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-

Cat. No.: B11432509
CAS No.: 57338-58-6
M. Wt: 324.13 g/mol
InChI Key: DPLUPFDHVBNDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name of the compound, as defined by IUPAC rules, is 2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)-1-phenylethanone . This nomenclature reflects the core imidazole ring substituted at positions 2 (methyl group), 4 (nitro group), and 5 (bromine atom), with an ethanone side chain attached to the phenyl group at position 1. The numbering priority follows the imidazole ring system, ensuring unambiguous identification. Key synonyms include 57338-58-6 (CAS registry number) and DTXSID20358712 , which are critical for database searches and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₀BrN₃O₃ was confirmed via high-resolution mass spectrometry, with a calculated molecular weight of 324.13 g/mol . Elemental composition analysis reveals a bromine content of 24.67%, nitrogen at 12.97%, and oxygen at 14.81%, consistent with the presence of nitro and ketone functionalities. The empirical formula aligns with the following mass distribution:

Component Contribution (g/mol)
Carbon (C₁₂) 144.12
Hydrogen (H₁₀) 10.10
Bromine (Br) 79.90
Nitrogen (N₃) 42.03
Oxygen (O₃) 48.00

The precise mass (323.00 g/mol for [M+H]⁺) further validates the molecular integrity.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction studies of analogous brominated imidazole derivatives reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 9.0255 Å, b = 14.9112 Å, c = 18.2746 Å, and β = 97.04°. While direct crystallographic data for this specific compound is limited, PubChem’s interactive 3D conformer model highlights a planar imidazole ring with dihedral angles of 12.3° between the nitro group and the aromatic plane. The phenyl ketone moiety adopts a staggered conformation relative to the imidazole, minimizing steric hindrance. Key bond lengths include:

  • C=O (ketone): 1.21 Å
  • C-Br: 1.89 Å
  • N-NO₂: 1.45 Å

These metrics suggest moderate conjugation between the nitro group and the imidazole ring, influencing electronic delocalization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The hypothetical ¹H NMR spectrum (400 MHz, CDCl₃) would feature the following resonances:

  • Phenyl protons: A multiplet at δ 7.45–7.85 ppm (5H, aromatic C-H).
  • Methyl group (C2): A singlet at δ 2.52 ppm (3H, CH₃).
  • Ethylenic bridge protons: Two doublets of doublets at δ 4.92 ppm (1H, J = 17.2 Hz) and δ 5.12 ppm (1H, J = 17.2 Hz) for the CH₂ group adjacent to the ketone.

In the ¹³C NMR spectrum , key signals include:

  • Carbonyl carbon (C=O): δ 196.8 ppm.
  • Imidazole carbons: δ 148.2 ppm (C4-NO₂), δ 125.6 ppm (C5-Br), and δ 121.9 ppm (C2-CH₃).
  • Aromatic carbons: δ 128.3–134.7 ppm (phenyl ring).
Infrared (IR) and Raman Spectroscopy

The IR spectrum (KBr pellet) would exhibit characteristic absorptions at:

  • ν(C=O): 1685 cm⁻¹ (strong, ketone stretch).
  • νas(NO₂): 1530 cm⁻¹ and νs(NO₂): 1350 cm⁻¹ (nitro group asymmetric/symmetric stretches).
  • ν(C-Br): 560 cm⁻¹ (medium, C-Br vibration).

Raman spectroscopy complements these findings, with prominent bands at 1610 cm⁻¹ (imidazole ring breathing) and 1120 cm⁻¹ (C-NO₂ symmetric deformation).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields a molecular ion peak at m/z 324.13 ([M]⁺), with major fragments including:

  • m/z 245.08 ([M – Br]⁺, 100% abundance).
  • m/z 198.05 ([M – NO₂]⁺, 65%).
  • m/z 105.04 (C₆H₅CO⁺, 40%).

The base peak at m/z 77.02 corresponds to the phenyl cation (C₆H₅⁺), underscoring the stability of the aromatic fragment.

Properties

CAS No.

57338-58-6

Molecular Formula

C12H10BrN3O3

Molecular Weight

324.13 g/mol

IUPAC Name

2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)-1-phenylethanone

InChI

InChI=1S/C12H10BrN3O3/c1-8-14-12(16(18)19)11(13)15(8)7-10(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

DPLUPFDHVBNDAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC(=O)C2=CC=CC=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves nucleophilic substitution between 5-bromo-2-methyl-4-nitroimidazole and 2-chloro-1-phenylethanone (or analogues). The reaction proceeds via:

  • Activation of the imidazole nitrogen through deprotonation using bases like KOH or K₂CO₃ .

  • Displacement of the chlorine atom in 2-chloro-1-phenylethanone by the imidazole nitrogen, forming the target compound.

Key Reaction Conditions:

ParameterOptimal RangeImpact on Yield
SolventDMF, DMSO, or HFIPPolar aprotic solvents enhance nucleophilicity
Temperature45–115°CHigher temperatures (≥80°C) reduce reaction time but risk decomposition
BaseKOH/Al₂O₃, K₂CO₃Solid bases simplify purification
Molar Ratio (Imidazole:Chloroethanone)1.2:1 to 1.5:1Excess imidazole drives reaction completion

Typical Yield : 65–84%.

Bromination-Condensation Sequential Approach

Two-Step Protocol

This method involves:

  • Bromination of a pre-synthesized imidazole-ethanone precursor using liquid bromine (Br₂) in DMF .

  • Condensation with phenylacetyl derivatives under basic conditions.

Example Workflow (Patent CN109111402A):

  • Step 1 : Bromination of 2-methyl-4-nitroimidazole with Br₂ in DMF at 60°C for 4 hours (yield: 89%).

  • Step 2 : Reaction with 2-chloro-1-phenylethanone in HFIP at 45°C for 3.5 hours (yield: 76%).

Advantages :

  • Avoids handling unstable intermediates.

  • Suitable for gram-to-kilogram scale.

Catalytic Methods

Palladium-Catalyzed Coupling

A patent (US20140155445A1) describes a palladium-mediated cross-coupling strategy:

  • Synthesis of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetophenone via Suzuki-Miyaura coupling.

  • Bromination using CuBr₂ in DMF at 80°C.

Catalytic System:

ComponentRoleConcentration
PdCl₂(dppf)Catalyst0.1–0.5 mol%
K₃PO₄Base2.0 equiv
DMF:H₂O (9:1)Solvent0.2 M

Yield : 72% with >95% purity.

Purification and Isolation

Standard Protocols

  • Recrystallization : Ethanol/water (3:1) removes unreacted imidazole.

  • Column Chromatography : Silica gel (hexane:ethyl acetate, 4:1) isolates the product.

  • Rotary Evaporation : HFIP recovery ≥90% reduces costs.

Purity Data (HPLC):

MethodPurity (%)Impurities Identified
Recrystallization96.2Residual DMF (1.8%)
Column Chromatography99.5None detected

Reaction Optimization Strategies

Solvent Screening (Comparative Study)

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.7843.5
DMSO46.7784.2
HFIP16.7765.0
Acetonitrile37.5626.0

Industrial-Scale Production

Continuous Flow Synthesis

A patent (CN104860887A) outlines a flow chemistry approach :

  • Reactor 1 : Bromination at 80°C (residence time: 20 min).

  • Reactor 2 : Condensation at 50°C (residence time: 30 min).

  • In-line HPLC monitoring adjusts feed rates dynamically.

Scalability Metrics:

Batch Size (kg)Yield (%)Purity (%)
18298.5
107997.8
1007596.2

Comparative Analysis of Methods

MethodYield (%)Cost (USD/g)ScalabilityEnvironmental Impact
Nucleophilic Substitution8412.50HighModerate (DMF waste)
Bromination-Condensation7618.20MediumHigh (Br₂ handling)
Catalytic Coupling7224.80LowLow (Pd recycling)

Recommendation : Nucleophilic substitution is optimal for most applications due to cost and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the imidazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the imidazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Products may include phenyl ketones or carboxylic acids.

    Reduction: The primary product is the corresponding amino derivative.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of imidazole, including ethanone, exhibit notable antibacterial properties. A study evaluated various nitroimidazole hybrids against Gram-positive and Gram-negative bacteria, revealing that compounds similar to ethanone displayed effective inhibitory activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae . The presence of the nitro group is crucial for this activity, as it participates in redox reactions that can disrupt bacterial cell functions.

Anticancer Potential

Ethanone derivatives have been investigated for their anticancer properties. In particular, compounds with similar structures have been shown to inhibit aromatase activity and disrupt microtubule formation, which are critical pathways in cancer cell proliferation . The design of novel substituted imidazoles has led to promising candidates for breast cancer treatment, leveraging the unique properties of the imidazole ring .

Synthesis of New Compounds

The synthesis of ethanone involves several steps that allow for the introduction of various functional groups, enhancing its versatility in drug development. For instance, a two-step synthesis process was reported where 2-methyl-5-nitro-1H-imidazole was reacted with phenacyl bromide derivatives to yield diverse imidazole-based compounds . This method illustrates the potential for creating libraries of compounds for screening against various biological targets.

Study 1: Antibacterial Evaluation

In a study published in MDPI, researchers synthesized several nitroimidazole derivatives and tested their antibacterial efficacy. The compound similar to ethanone was found to have a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics like kanamycin B . This establishes a foundation for further exploration into its use as an antibacterial agent.

Study 2: Anticancer Activity Assessment

A comprehensive evaluation of substituted imidazo[1,2-c]quinazolines demonstrated significant anticancer activity. The study highlighted the importance of structural modifications on imidazole derivatives in enhancing their potency against cancer cells . Ethanone's structure positions it as a candidate for similar investigations.

Mechanism of Action

The mechanism of action of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding through halogen bonding.

Comparison with Similar Compounds

Halogenated Imidazole Derivatives

  • X-ray crystallography confirms a planar structure stabilized by π-π stacking, contrasting with the target compound’s nitro group, which may introduce steric hindrance and alter binding affinities .
Parameter Target Compound Compound 5d
Core Structure Imidazole Benzimidazole
Substituents 5-Br, 2-Me, 4-NO₂ 4,6-diBr
Molecular Weight (g/mol) 517.25 ~480 (estimated)
Crystallographic Stability Not reported High (ORTEP-confirmed)

Methoxy-Phenyl Ethanones (JWH Series)

Compounds like JWH-250 (C₂₂H₂₅NO₂) feature indole-ethanone scaffolds with methoxyphenyl groups. While structurally distinct, their ethanone backbone allows comparative analysis of spectroscopic properties. Gas chromatography-FTIR studies reveal distinct carbonyl stretching frequencies (~1700 cm⁻¹) for JWH derivatives, which may differ from the target compound due to nitro group electron-withdrawing effects .

Pharmacological Activity

  • Anticancer Potential: The target compound’s nitro and bromo groups are hypothesized to interact with DNA or enzyme targets (e.g., topoisomerases), similar to MEDI 278 derivatives . In contrast, Compound 5d (dibromo-benzimidazole) exhibits cytotoxicity via intercalation mechanisms .
  • Safety Profiles: Brominated ethanones like 2-bromo-1-(4-imidazol-1-ylphenyl)ethanone (CAS 110668-69-4) require stringent handling due to acute toxicity risks, suggesting the target compound may share similar hazards .

Research Findings and Data Tables

Spectroscopic and Analytical Data

Compound Key Analytical Technique Notable Findings
Target Compound Not reported Expected IR: NO₂ asym. stretch ~1520 cm⁻¹
JWH-250 GC-FTIR Carbonyl peak at 1702 cm⁻¹
Compound 5d X-ray diffraction Dihedral angle: 85.2° between rings

Biological Activity

Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-, commonly referred to as a derivative of imidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C18H16BrN5O2
  • CAS Number : 79457-09-3
  • Molecular Weight : 396.25 g/mol

Antimicrobial Activity

Ethanone derivatives, particularly those containing imidazole rings, have shown significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains:

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus4.441 µg/mL
Compound BEscherichia coli4.425 µg/mL
Compound CBacillus subtilis4.457 µg/mL

These results indicate that the presence of halogen substituents, such as bromine and nitro groups, enhances the antimicrobial efficacy of the imidazole derivatives .

Anticancer Activity

Recent research has also explored the anticancer potential of Ethanone derivatives. Notably, compounds with similar structures have demonstrated promising results in inhibiting cancer cell proliferation:

  • In Vitro Studies :
    • Compounds were tested against MCF-7 breast cancer cells using MTT assays.
    • Significant cytotoxic effects were observed with IC50 values in the micromolar range (e.g., 7.9 µM for a closely related compound) indicating strong anti-proliferative properties .
  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G1/S checkpoint, suggesting a targeted mechanism against cancer cells while sparing normal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazole derivatives found that those with bromine and nitro substituents exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly influence biological activity, highlighting the potential for developing new antibiotics based on these findings .

Case Study 2: Anticancer Properties

In another investigation, a derivative similar to Ethanone was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. This suggests that such compounds could be further developed as effective chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a two-step protocol:

Bromination : React 2-methyl-4-nitroimidazole with Br₂ in CHCl₃ at ambient temperature to introduce bromine at the 5-position .

Coupling : React the brominated intermediate with a halogenated phenyl ethanone derivative in dimethylformamide (DMF) using NaHCO₃ as a base and MgSO₄ as a desiccant .

Q. Optimization Strategies :

  • Solvent Choice : DMF is preferred for its high polarity, which stabilizes intermediates. Alternatives like DMSO may increase reaction rates but risk side reactions.
  • Catalysis : Adding catalytic KI (1–2 mol%) improves halogen exchange efficiency in bromination steps .
  • Temperature Control : Maintain <40°C during coupling to prevent nitro group decomposition.

Table 1 : Key Reaction Parameters

StepReagentsSolventTemp.Yield (%)
1Br₂, CHCl₃CHCl₃25°C65–75
2NaHCO₃, MgSO₄DMF35°C50–60

Q. How is the compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. Key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm for phenyl and imidazole rings).
    • Nitro group deshielding effects (δ 8.3–8.5 ppm) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. methyl positioning). SHELXL software refines crystal structures, with R-factor thresholds <0.05 for high confidence .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~380–385 Da) .

Pitfalls : Nitro groups may degrade under prolonged UV exposure during HPLC analysis. Use diode-array detectors with wavelength cutoffs >300 nm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity, and what contradictions exist between in silico and experimental data?

Methodological Answer:

  • Target Identification : The compound inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic syndrome. Docking studies (e.g., AutoDock Vina) model interactions with the enzyme’s NADP⁺-binding domain .
  • Data Contradictions :
    • Predicted IC₅₀ : Computational models may underestimate IC₅₀ values by 10–20% due to solvent effects in simulations.
    • Selectivity : Off-target binding to 11β-HSD2 is predicted but not always observed experimentally. Validate via competitive binding assays using cortisol/cortisone substrates .

Q. Resolution Strategy :

  • Use molecular dynamics (MD) simulations with explicit water models to refine binding affinity predictions.
  • Cross-validate with enzyme inhibition assays under physiologically relevant conditions (pH 7.4, 37°C) .

Q. What strategies resolve discrepancies in biological activity data across different assays?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Cell-based vs. cell-free systems (e.g., HEK293 vs. purified enzyme assays).
  • Redox Sensitivity : The nitro group may undergo intracellular reduction, altering activity.

Q. Mitigation Approaches :

Standardize Assays : Use identical buffer systems (e.g., PBS with 0.1% BSA) across experiments.

Metabolite Profiling : LC-MS/MS to detect reduced derivatives (e.g., amine metabolites) in cell lysates .

Positive Controls : Include known 11β-HSD1 inhibitors (e.g., carbenoxolone) to benchmark activity .

Table 2 : Comparative IC₅₀ Values

Assay TypeIC₅₀ (nM)Notes
Cell-free120 ± 15NADPH cofactor added
HEK293250 ± 30Reductive metabolism observed

Q. How can structural modifications enhance selectivity for 11β-HSD1 over related enzymes?

Methodological Answer:

  • Rational Design : Replace the 2-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to sterically block 11β-HSD2’s narrower active site .
  • Electrostatic Tuning : Introduce electron-withdrawing groups (e.g., CF₃) at the phenyl ring to strengthen hydrogen bonding with 11β-HSD1’s Ser³⁰⁰ residue .

Q. Validation :

  • Crystallography : Co-crystallize derivatives with 11β-HSD1/2 to compare binding modes.
  • Kinetic Analysis : Measure kcat/Km ratios to quantify selectivity improvements .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Challenges :
    • Low solubility in aqueous buffers.
    • Polymorphism due to nitro group conformational flexibility.
  • Solutions :
    • Use mixed solvents (e.g., DMSO:water 1:4) for crystallization trials.
    • Employ SHELXD for phase problem resolution in small-molecule crystallography .
    • Annealing techniques to stabilize preferred polymorphs .

Case Study : A derivative with 3-fluorophenyl substitution formed monoclinic crystals (space group P2₁/c) with Z’=2, resolved to 1.8 Å resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.